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Compound of Interest

Compound Name: Triisopropyl orthoformate

Cat. No.: B1346703

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
triisopropyl orthoformate, a versatile reagent and building block in organic synthesis. This
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for its identification,
characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triisopropyl
orthoformate. The following tables summarize the key *H and 3C NMR spectroscopic data.

1H NMR Data

The proton NMR spectrum of triisopropyl orthoformate is characterized by two distinct
signals corresponding to the methine and methyl protons of the isopropyl groups.

Chemical Coupling

Signal Shift (9, Multiplicity Constant (J, Integration Assignment
ppm) Hz)

1 ~5.15 Septet ~6.1 1H HC(O-)3

2 ~1.18 Doublet ~6.1 18H -OCH(CHs)2
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Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The
exact chemical shifts may vary slightly depending on the solvent and concentration.

13C NMR Data

The carbon NMR spectrum provides further confirmation of the molecular structure, showing
signals for the central orthoformate carbon, the methine carbon, and the methyl carbons of the
isopropyl groups.

Signal Chemical Shift (6, ppm) Assignment
1 ~109 CH(O-)s

2 ~65 -OCH(CHs3)2
3 ~24 -OCH(CHs)2

Note: Chemical shifts are typically referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of triisopropyl orthoformate is dominated by strong C-H and C-O stretching
vibrations, characteristic of its ether-like structure.

Wavenumber (cm~1)  Intensity Vibrational Mode Assignment
2970 - 2870 Strong C-H stretch Aliphatic C-H
) CHs and CH
1470 - 1450 Medium C-H bend ] )
scissoring

CHs symmetric
1385 - 1370 Medium C-H bend bending (gem-
dimethyl)

Asymmetric and
1180 - 1050 Strong, Broad C-O stretch symmetric C-O-C

stretching
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of triisopropyl orthoformate. The molecule has a molecular weight of 190.28 g/mol .

) ] Fragmentation
m/z Relative Intensity Proposed Fragment
Pathway
190 Low [C10H2203]* Molecular lon (M*)
) Loss of an isopropyl
147 High [M - CsH7]* _
radical
) Loss of an isopropyl
105 Medium [M - C3H7 - CsHe]* )
radical and propene
) a-cleavage, loss of an
89 High [CH(OCH(CHs3)2)2]* _ .
isopropoxy radical
Isopropyl cation (base
43 Very High [CsH7]* Propy (

peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

4.1.1. *H and 3C NMR Spectroscopy of a Liquid Orthoester

o Sample Preparation: Approximately 5-20 mg of triisopropyl orthoformate is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

 Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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13C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is typically used to
acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to
the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans and a
longer acquisition time are required compared to *H NMR.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS or the residual
solvent peak.

FT-IR Spectroscopy

4.2.1. FT-IR Spectroscopy of a Liquid Orthoester

Sample Preparation: A neat liquid sample of triisopropyl orthoformate is used. A drop of
the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the spectrum is acquired over a
typical range of 4000-400 cm~*. Multiple scans are co-added to improve the signal-to-noise
ratio.

Processing: The sample spectrum is ratioed against the background spectrum to produce
the final transmittance or absorbance spectrum.

Mass Spectrometry
4.3.1. GC-MS of a Volatile Organic Compound

Sample Preparation: A dilute solution of triisopropyl orthoformate is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source is used.

Gas Chromatography: A small volume of the sample solution (typically 1 pL) is injected into
the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a
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capillary column. The column temperature is programmed to ramp up, separating the
components of the mixture based on their boiling points and interactions with the stationary
phase.

e Mass Spectrometry: As the separated triisopropyl orthoformate elutes from the GC
column, it enters the ion source of the mass spectrometer. In the EI source, molecules are
bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in
the mass analyzer (e.g., a quadrupole) and detected.

o Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of
their m/z ratio. The fragmentation pattern is analyzed to deduce the structure of the
molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for triisopropyl orthoformate.
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Spectroscopic Techniques Structural Information

e tH-1H, *H-13C correlations
“ Vibrational modes
Molecular ion peak

Fragment ions

Click to download full resolution via product page

Caption: Workflow illustrating the information obtained from different spectroscopic techniques.

Caption: Correlation of *H NMR signals to the structure of triisopropyl orthoformate.
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» To cite this document: BenchChem. [Spectroscopic Profile of Triisopropyl Orthoformate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1346703#triisopropyl-orthoformate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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